molecular formula C4H4ClN3O2S B1381918 2-Pyrimidinesulfonamide, 5-chloro- CAS No. 873398-77-7

2-Pyrimidinesulfonamide, 5-chloro-

Cat. No. B1381918
M. Wt: 193.61 g/mol
InChI Key: TZHICOZZSDYQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyrimidinesulfonamide, 5-chloro-” is a chemical compound with the molecular formula C4H4ClN3O2S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in organic chemistry due to their various chemical and biological applications . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “2-Pyrimidinesulfonamide, 5-chloro-” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a sulfonamide group and a chlorine atom .


Chemical Reactions Analysis

Pyrimidine derivatives have been shown to undergo various chemical reactions. For instance, a study reported the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrimidinesulfonamide, 5-chloro-” include a molecular weight of 193.611 Da and a monoisotopic mass of 192.971268 Da .

Scientific Research Applications

Antitumor Activity

2-Pyrimidinesulfonamide derivatives have been studied for their antitumor properties. For example, a compound synthesized using 5-chloro-2,4,6-trifluoropyrimidine as a scaffold showed potential for use in functionalized pyrimidine systems, although it faced challenges in the synthesis process (Parks, Sandford, Christopher, & Miller, 2008). Another study synthesized and evaluated certain 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates for antitumor applications (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Synthesis and Reactivity

Various studies have explored the synthesis and reactivity of 5-chloro-pyrimidinesulfonamide compounds. For instance, research on the synthesis and reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with amines provided insights into the reactivity in the pyrimidine ring (Blyumin & Volovenko, 2000). Additionally, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine as an important intermediate in the pharmaceutical and chemical fields has been documented (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).

Physicochemical Properties

Research into the physicochemical properties of pyrimidinesulfonamides includes the study of thiadiazolo[3,2-a]pyrimidinesulfonamides as candidates for carbonic anhydrase inhibitors with potential ocular hypotensive effects (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).

Structural Studies

Structural studies of 5-chloro-pyrimidinesulfonamide compounds include the synthesis and X-ray analysis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, exploring its antitumor activity and binding modes (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Nonlinear Optical Material

A study focused on the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine analyzed its potential as a third-order nonlinear optical material, examining its structural and spectroscopic signatures (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).

Serotonin Receptor Antagonists

A particular study synthesized 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines to evaluate their binding affinity as serotonin 5-HT6 receptor antagonists (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).

Future Directions

The future directions in the research of pyrimidine derivatives like “2-Pyrimidinesulfonamide, 5-chloro-” could involve further exploration of their synthesis methods, chemical reactions, and biological applications. The development of robust methods for the selective introduction of multiple functional groups into the pyrimidine scaffold is one area of interest .

properties

IUPAC Name

5-chloropyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHICOZZSDYQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidine-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrimidinesulfonamide, 5-chloro-
Reactant of Route 2
Reactant of Route 2
2-Pyrimidinesulfonamide, 5-chloro-
Reactant of Route 3
2-Pyrimidinesulfonamide, 5-chloro-
Reactant of Route 4
Reactant of Route 4
2-Pyrimidinesulfonamide, 5-chloro-
Reactant of Route 5
2-Pyrimidinesulfonamide, 5-chloro-
Reactant of Route 6
Reactant of Route 6
2-Pyrimidinesulfonamide, 5-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.